molecular formula C20H17ClN4O3S B2794452 N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251604-73-5

N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2794452
CAS No.: 1251604-73-5
M. Wt: 428.89
InChI Key: RUKVPPVBYLYNJH-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-28-18-7-5-17(6-8-18)25(12-15-3-2-4-16(21)11-15)29(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKVPPVBYLYNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group, and finally, the attachment of the 3-chlorobenzyl and 4-methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazolopyridine derivatives, which are known for their diverse biological activities. The molecular formula is C18H17ClN4O2S, with a molecular weight of approximately 374.87 g/mol. Its structure features a triazole ring fused with a pyridine moiety and a sulfonamide group, which contributes to its biological efficacy.

Biological Activities

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance, N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that this compound exhibited significant antiproliferative activity against breast cancer cell lines (e.g., MDA-MB-468), with an IC50 value indicating potent inhibition of cell growth. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

2.2 Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its effectiveness against a range of bacterial strains has been investigated.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Functionalization : The introduction of the sulfonamide group enhances solubility and biological activity.
  • Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are employed to ensure purity and confirm structure.

Therapeutic Potential

The therapeutic implications of this compound extend beyond oncology and include:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.
  • Neuroprotective Properties : Investigations into its neuroprotective effects are ongoing, particularly in models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins involved in key cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other [1,2,4]triazolo[4,3-a]pyridine sulfonamides, differing primarily in substituents at the sulfonamide nitrogen and the triazole core. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Antimalarial IC50 (µM) Key Structural Differences
N-[(3-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-Cl-benzyl, 4-OCH3-phenyl ~465.9 (estimated) Not reported Reference compound for comparison.
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) 3-Cl-phenyl, 2-F-benzyl, 3-CH3 core 431.4 Not tested Fluorine substitution at benzyl enhances electronegativity; methyl at C3 increases lipophilicity.
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-F-benzyl, 4-OCH3-phenyl, 3-CH2CH3 core ~455.9 (estimated) 2.24 Ethyl group at C3 improves metabolic stability; fluorine enhances target binding.
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) 4-Cl-phenyl, 3-CH3 core, no benzyl substitution 322.8 Not tested Simpler structure lacking benzyl groups; lower molecular weight may reduce bioavailability.

Key Findings from Comparative Studies

Substituent Effects on Activity :

  • Benzyl Halogenation : Fluorine or chlorine at the benzyl position (e.g., 8h and the compound in Example 53 ) enhances interactions with hydrophobic enzyme pockets, as seen in molecular docking studies targeting falcipain-2 .
  • Core Alkylation : Methyl or ethyl groups at the triazole-pyridine core (e.g., 6g and 8h ) increase lipophilicity, correlating with improved membrane permeability and in vitro potency .
  • Methoxy Substitution : The 4-methoxyphenyl group (present in the reference compound) contributes to electron-donating effects, stabilizing sulfonamide resonance and enhancing solubility .

Pharmacological Performance :

  • The analog 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited the highest antimalarial activity (IC50 = 2.24 µM), attributed to synergistic effects of fluorine and ethyl substitutions .
  • Compounds lacking benzyl groups (e.g., 6g ) showed reduced activity, underscoring the necessity of bulky substituents for target engagement.

Biological Activity

N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, identified by its CAS number 1251604-73-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC20H17ClN4O3S
Molecular Weight442.92 g/mol
LogP3.449
Polar Surface Area61.616 Ų
Hydrogen Bond Acceptors7

Antimicrobial Activity

Research indicates that compounds in the [1,2,4]triazolo[4,3-a]pyridine class exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing that some derivatives had minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, indicating potent antibacterial activity .

Antimalarial Activity

In vitro studies have demonstrated that this compound exhibits antimalarial properties against Plasmodium falciparum. The compound showed an inhibitory concentration (IC50) of approximately 2.24 μM in specific assays . These findings suggest its potential as a lead compound for antimalarial drug development.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related triazole derivatives have shown their ability to inhibit key enzymes involved in cancer cell proliferation. For example, investigations into the mechanisms of action have highlighted their effects on thymidylate synthase and histone deacetylases (HDAC), which are critical targets in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and replication of pathogens or cancer cells.
  • Biofilm Disruption : It has been noted that certain derivatives can disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .
  • Targeting Specific Pathways : The sulfonamide moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Case Studies

A notable study focused on the synthesis and evaluation of a series of triazolo-pyridine sulfonamides. Among these compounds, this compound was highlighted for its promising antimalarial activity and was selected for further pharmacokinetic studies due to its favorable profile .

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